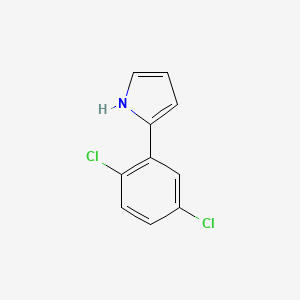

2-(2,5-Dichlorophenyl)pyrrole

Beschreibung

Significance of Pyrrole (B145914) Heterocycles in Organic Chemistry and Medicinal Chemistry

Pyrrole heterocycles are integral to the fields of organic and medicinal chemistry due to their versatile reactivity and widespread presence in natural and synthetic compounds. scitechnol.comscitechnol.com The aromatic nature of the pyrrole ring, arising from the delocalization of the nitrogen's lone pair of electrons, imparts a degree of stability while also allowing for various electrophilic substitution reactions. semanticscholar.orgwikipedia.org This reactivity has been harnessed by chemists to synthesize a multitude of substituted pyrroles with diverse functionalities. researchgate.net

While pyrrole itself is not found in nature, its derivatives are ubiquitous in biological systems, forming the core of many essential molecules. wikipedia.orgchemicalbook.com Perhaps the most well-known examples are the porphyrin rings in heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the pigment essential for photosynthesis. nih.gov Vitamin B12, bile pigments like bilirubin, and various alkaloids also contain the pyrrole moiety. wikipedia.orgchemicalbook.com Many of these naturally occurring pyrrole-containing compounds exhibit significant pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com

Table 1: Examples of Naturally Occurring Pyrrole Derivatives

| Compound | Biological Significance |

|---|---|

| Heme | Oxygen transport in blood nih.gov |

| Chlorophyll | Photosynthesis in plants nih.gov |

| Vitamin B12 | Essential nutrient, cofactor in various metabolic processes wikipedia.org |

| Bilirubin | Breakdown product of heme wikipedia.org |

The pyrrole scaffold is a privileged structure in drug discovery, with numerous marketed drugs and clinical candidates featuring this heterocyclic core. scitechnol.comscispace.com The ability to modify the pyrrole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.govbohrium.com Substituted pyrroles have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govmdpi.com The versatility of the pyrrole ring enables it to interact with a wide range of biological targets, making it a valuable template for the design of new therapeutic agents. bohrium.combohrium.com

Table 2: Therapeutic Areas of Pyrrole-Based Drugs

| Therapeutic Area | Example Drug (if applicable) |

|---|---|

| Anticancer | Sunitinib scispace.com |

| Anti-inflammatory | Tolmetin (B1215870) scitechnol.com |

| Antibacterial | Pyrrolnitrin mdpi.com |

| Antiviral | - nih.gov |

Overview of Dichlorophenyl Substituents in Bioactive Molecules

The inclusion of a dichlorophenyl group in a molecule can significantly influence its biological activity. The two chlorine atoms, being electron-withdrawing, can alter the electron density of the aromatic ring to which they are attached, which in turn can affect the properties of the entire molecule. researchgate.net This electronic modulation can enhance a compound's interaction with its biological target. Furthermore, the presence of chlorine atoms can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. researchgate.netresearchgate.net The steric bulk of the dichlorophenyl group can also play a role in determining the molecule's conformation and how it fits into a binding site.

Rationale for Research on 2-(2,5-Dichlorophenyl)pyrrole and its Derivatives

The specific focus on this compound and its derivatives stems from the combination of the proven biological importance of the pyrrole scaffold and the influential properties of the dichlorophenyl substituent. ontosight.ai The 2,5-dichloro substitution pattern on the phenyl ring is of particular interest as it presents a distinct electronic and steric profile compared to other dichlorinated isomers. Research into derivatives of this compound aims to explore how modifications to the pyrrole ring and the introduction of other functional groups can lead to the development of novel compounds with specific and potent biological activities. mdpi.com For instance, studies have investigated the antifungal and anticancer potential of chalcones derived from 2-(2,5-dichlorophenyl)furan, a related heterocyclic structure. mdpi.com The synthesis and evaluation of such derivatives contribute to the broader understanding of structure-activity relationships and the rational design of new therapeutic agents. bohrium.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7Cl2N |

|---|---|

Molekulargewicht |

212.07 g/mol |

IUPAC-Name |

2-(2,5-dichlorophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H7Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h1-6,13H |

InChI-Schlüssel |

IJDQWDJHITXMQO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC(=C1)C2=C(C=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Structural Elucidation and Spectroscopic Analysis Approaches for 2 2,5 Dichlorophenyl Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(2,5-dichlorophenyl)pyrrole derivatives. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon and hydrogen framework. researchgate.netacs.org

In ¹H NMR spectra of these derivatives, the protons on the pyrrole (B145914) ring exhibit characteristic chemical shifts that are influenced by the substitution pattern. ipb.pt The protons of the dichlorophenyl group typically appear as a set of multiplets in the aromatic region of the spectrum. clockss.org For instance, in a series of 1-(2,4-Dichlorophenyl)-2-methyl-5-(4-fluorophenyl)-1H-pyrrole derivatives, the dichlorophenyl protons appear as multiplets in the range of δ 7.23-7.49 ppm. amazonaws.com The chemical shifts of the pyrrole ring protons are sensitive to the electronic environment; electron-withdrawing groups tend to shift the signals to a lower field. cdnsciencepub.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the pyrrole and dichlorophenyl rings resonate at distinct chemical shifts. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule. researchgate.netbath.ac.uk These advanced techniques are crucial for distinguishing between isomers and determining the precise substitution pattern on the pyrrole ring. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for a Substituted Pyrrole Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole-H | 6.12, 6.30 | 108.2, 110.3 |

| Dichlorophenyl-H | 7.20-7.37 | 127.9, 130.6, 131.1, 133.9, 136.7, 136.8 |

| Methyl-H | 2.14 | 12.7 |

Data derived from a representative 1-(4-Fluorophenyl)-2-methyl-5-(2,4-dichlorophenyl)-1H-pyrrole. amazonaws.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. rjptonline.orgraijmr.com

A prominent feature in the IR spectra of N-H containing pyrrole derivatives is the N-H stretching vibration, which typically appears as a band in the region of 3100-3500 cm⁻¹. mdpi.comresearchgate.net The exact position can vary depending on hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations of both the pyrrole and dichlorophenyl rings are observed in the 3000-3100 cm⁻¹ region. rjptonline.org

The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1650 cm⁻¹ range. rjptonline.org The C-N stretching vibrations are typically found between 1050 and 1350 cm⁻¹. rjptonline.org Furthermore, the presence of the chlorine substituents on the phenyl ring can be inferred from C-Cl stretching bands in the fingerprint region, generally below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1400 - 1650 |

| C-N | Stretching | 1050 - 1350 |

| C-Cl | Stretching | < 800 |

Data compiled from general IR correlation tables and studies on pyrrole derivatives. rjptonline.orglibretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. biointerfaceresearch.com In a typical mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺), which provides the molecular mass of the compound. savemyexams.com

The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a compound containing two chlorine atoms will exhibit an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a distinctive intensity ratio (approximately 9:6:1). mdpi.com This isotopic signature is a strong indicator of a dichlorinated compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact molecular formula. acs.org Fragmentation patterns observed in the mass spectrum offer additional structural information, as the molecule breaks apart in a predictable manner, providing clues about its connectivity. libretexts.org Common fragmentation pathways for pyrrole derivatives may involve cleavage of substituent groups or rupture of the pyrrole ring itself.

Table 3: Isotopic Pattern for a Dichlorinated Compound in Mass Spectrometry

| Ion | Relative Abundance (%) |

|---|---|

| [M]⁺ | 100 |

| [M+2]⁺ | ~65 |

| [M+4]⁺ | ~10 |

Theoretical isotopic distribution for a molecule containing two chlorine atoms. mdpi.com

Advanced Spectroscopic Techniques

Beyond the fundamental techniques, advanced spectroscopic methods provide deeper insights into the structure and properties of this compound derivatives. Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are critical for establishing the connectivity of atoms within the molecule. bath.ac.uk These experiments reveal correlations between protons and carbons that are separated by two or three bonds (HMBC) or are directly attached (HSQC), which is essential for assigning the correct isomeric structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) is another powerful 2D NMR technique that can be used to determine the spatial proximity of atoms, which helps in elucidating the preferred conformation of the molecule in solution. researchgate.net These advanced NMR methods are particularly valuable when dealing with complex substitution patterns or when trying to differentiate between closely related isomers. ipb.pt

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline derivatives of this compound. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. researchgate.net

The crystal structure analysis confirms the molecular geometry, including the planarity of the pyrrole ring and the relative orientation of the dichlorophenyl substituent. mdpi.com It also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the solid state. mdpi.com For example, studies on related pyrrole derivatives have detailed how different hydrogen bonding motifs can arise despite similar molecular structures. mdpi.com X-ray diffraction is an unparalleled method for the absolute confirmation of the molecular structure. digitellinc.comsioc-journal.cn

Investigation of Biological Activities of 2 2,5 Dichlorophenyl Pyrrole and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 2-(2,5-dichlorophenyl)pyrrole have demonstrated notable activity against a range of pathogenic microorganisms, including both bacteria and fungi. These findings highlight their potential as broad-spectrum antimicrobial agents.

Antibacterial Efficacy against Specific Pathogens

The antibacterial properties of pyrrole (B145914) derivatives have been evaluated against several human pathogens. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain pyrrole-coupled carbothioamide derivatives have been specifically tested against Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections. biointerfaceresearch.com One such derivative, (Z)-4-(2-(((1H-pyrrol-2-yl) methylene) amino) ethyl)-N-(3,5-dichlorophenyl) piperazine-1-carbothioamide, demonstrated effective antibacterial action against MRSA. biointerfaceresearch.com

Further research has explored the antibacterial potential of various substituted pyrroles. A study investigating a series of newly synthesized pyrrole and fused pyrrole derivatives reported significant growth inhibition of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. scirp.org Specifically, compounds within this study demonstrated potent effects against Gram-positive bacteria. tandfonline.com The continual emergence of multidrug-resistant (MDR) bacteria underscores the importance of developing novel antibacterial agents like these pyrrole derivatives. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| (Z)-4-(2-(((1H-pyrrol-2-yl) methylene) amino) ethyl)-N-(3,5-dichlorophenyl) piperazine-1-carbothioamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective antibacterial action | biointerfaceresearch.com |

| Substituted pyrroles and fused pyrroles | Staphylococcus aureus | Growth inhibition | scirp.orgtandfonline.com |

| Substituted pyrroles and fused pyrroles | Pseudomonas aeruginosa | Growth inhibition | scirp.org |

| Substituted pyrroles and fused pyrroles | Escherichia coli | Growth inhibition | scirp.org |

| Pyrrolamide derivative | Staphylococcus aureus | MIC value of 0.008 μg/mL | nih.gov |

| Pyrrolamide derivative | Escherichia coli | MIC value of 1 μg/mL | nih.gov |

This table is for illustrative purposes and includes data on various pyrrole derivatives, not exclusively this compound.

Antifungal Efficacy against Fungal Species

In addition to their antibacterial properties, derivatives of this compound have shown significant promise as antifungal agents. Research has demonstrated their efficacy against various pathogenic fungi, including Candida species, which are a common cause of opportunistic infections. tandfonline.com

A notable study focused on a new series of pyrrole-based chalcones, which included a 2,5-dichloro substituted compound, 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one. mdpi.com This particular derivative was identified as one of the most potent antifungal agents against Candida krusei, exhibiting a Minimum Inhibitory Concentration (MIC) value of 25 μg/mL, which was more effective than the reference drug ketoconazole. mdpi.comnih.gov Further investigation using an ATP bioluminescence assay confirmed its significant antifungal activity. mdpi.comnih.gov

Other studies have also highlighted the antifungal potential of pyrrole derivatives against Candida albicans. scirp.orgresearchgate.net The development of new antifungal drugs is crucial due to the rise of resistant fungal strains and the adverse effects associated with some existing treatments. tandfonline.com

Table 2: Antifungal Activity of a 2,5-Dichlorophenyl-Containing Pyrrole Derivative

| Compound | Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one | Candida krusei | 25 | mdpi.com |

| Ketoconazole (Reference) | Candida krusei | 50 | mdpi.com |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their interaction with specific molecular targets within microbial cells. One proposed mechanism involves the inhibition of key enzymes necessary for microbial survival. For example, some pyrrole derivatives are thought to bind to and inhibit DNA gyrase and 14-α demethylase, crucial enzymes in bacteria and fungi, respectively. researchgate.net

In fungi, azole drugs, which share some structural similarities with certain pyrrole derivatives, function by inhibiting cytochrome P450 3A-dependent C14-α-demethylase (ERG11). google.com This enzyme is vital for the conversion of lanosterol (B1674476) to ergosterol, a key component of the fungal cell membrane. google.com It is plausible that some pyrrole derivatives exert their antifungal effects through a similar mechanism. The interaction of these compounds with the active sites of such enzymes can disrupt essential metabolic pathways, leading to the inhibition of growth and eventual cell death. researchgate.net

Anticancer Potential

The investigation of this compound and its derivatives has extended into the field of oncology, where they have demonstrated significant potential as anticancer agents. In vitro studies have revealed their ability to inhibit the growth of various cancer cell lines and induce programmed cell death.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis (in vitro studies)

Numerous studies have reported the antiproliferative effects of pyrrole derivatives against a range of human cancer cell lines. researchgate.net For instance, derivatives of 1H-pyrrole-2,5-dione have shown the ability to inhibit the proliferation of colon cancer cell lines, such as HCT-116 and SW-620, with some derivatives exhibiting significant growth inhibition at very low concentrations. Other studies have demonstrated the efficacy of certain pyrrole derivatives against liver cancer (HepG-2) and breast cancer (MCF-7) cells, in some cases proving more effective than the standard chemotherapeutic agent doxorubicin.

A specific pyrrole-based chalcone (B49325), 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one, while primarily noted for its antifungal activity, also showed notable anticancer activity against the HepG2 cell line. mdpi.com Furthermore, the induction of apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their anticancer effects. researchgate.netevitachem.com Studies have shown that treatment with certain pyrrole derivatives leads to an up-regulation of pro-apoptotic proteins like caspase-3, caspase-8, and BAX, and a down-regulation of the anti-apoptotic protein Bcl-2 in cancer cells. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one | HepG2 (Liver) | Anticancer activity | - | mdpi.com |

| 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione derivatives | HCT-116 (Colon) | Inhibition of cell growth | ~1.0 − 1.6 × 10⁻⁸ M | |

| 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives | HepG-2 (Liver) | Antiproliferative effects | - | |

| 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione derivatives | MCF-7 (Breast) | Antiproliferative effects | - | |

| Tolmetin (B1215870) derivative 5b | HCT-15 (Colon) | Apoptosis induction (52.72-fold) | 6.62 ± 0.35 µM | semanticscholar.orgnih.gov |

This table is for illustrative purposes and includes data on various pyrrole derivatives, not exclusively this compound.

Interaction with Specific Molecular Targets Relevant to Oncogenesis

The anticancer activity of this compound derivatives is linked to their ability to interact with specific molecular targets that are crucial for cancer development and progression. evitachem.com One of the key mechanisms is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These receptors play a vital role in cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis.

Derivatives of 1H-pyrrole-2,5-dione have been shown to interact with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to the inhibition of their activity and subsequent apoptosis in cancer cells. Some pyrrole derivatives have been specifically synthesized as inhibitors of these protein kinases. nih.gov For example, a novel tolmetin derivative demonstrated high inhibitory activity against VEGFR-2, which was supported by molecular modeling studies. semanticscholar.org This inhibition of key signaling pathways disrupts the uncontrolled growth and survival of cancer cells, highlighting the therapeutic potential of these compounds. researchgate.net

Anti-inflammatory Properties

Pyrrole derivatives are recognized for their potential as anti-inflammatory agents, a property largely attributed to their ability to interfere with key inflammatory mediators. scirp.orgnih.gov The anti-inflammatory effects of these compounds are often linked to their capacity to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. scirp.org

The cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are key mediators in the inflammatory response by converting arachidonic acid into prostaglandins. nih.gov While COX-1 is a constitutive enzyme involved in normal physiological functions, COX-2 is an inducible isoform that is upregulated during inflammation. chalcogen.ro Pyrrole-based compounds have been extensively studied as inhibitors of both COX-1 and COX-2. nih.govnih.gov

Research has focused on synthesizing various pyrrole derivatives to identify molecules with potent and selective inhibitory activity. nih.gov For example, studies on pyrrole carboxylic acid derivatives have shown that minor structural modifications can significantly impact their inhibitory effects on COX-1 and COX-2. nih.gov Certain derivatives containing an acetic acid group at position 1 of the pyrrole ring demonstrated high activity against both enzymes, with some showing greater potency than the established drug celecoxib. nih.gov Conversely, other structural changes could shift the selectivity to favor COX-1 inhibition. nih.gov Some maleimide-derived compounds, such as 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione, have been noted for their selective inhibition of COX-2 over COX-1, which is a desirable characteristic for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Notes |

|---|---|---|---|

| Pyrrole Carboxylic Acid Derivative (4k) | COX-2 | High | Demonstrated greater activity compared to celecoxib. nih.gov |

| Pyrrole Carboxylic Acid Derivative (4h) | COX-1 | High | Demonstrated greater activity compared to celecoxib. nih.gov |

| 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | COX-2 | Selective Inhibition | Showed selective inhibition of COX-2 over COX-1. |

Beyond direct enzyme inhibition, certain pyrrole derivatives modulate broader inflammatory pathways. For instance, some derivatives of 1H-pyrrole-2,5-dione have been shown to suppress the inflammatory response associated with the formation of macrophage-derived foam cells, which are implicated in atherosclerosis. nih.gov In one study, a potent cholesterol absorption inhibiting compound from this class also reduced the secretion of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS) in macrophages in a concentration-dependent manner. nih.gov

Additionally, some pyrrole derivatives can modulate cell signaling pathways involved in inflammation by interacting with growth factor receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). evitachem.com By binding to these receptors, the compounds can interfere with signaling cascades that contribute to cell proliferation and survival in inflammatory conditions.

Other Emerging Biological Activities

Scientific exploration has revealed that the biological activities of this compound and its related structures extend beyond anti-inflammatory effects. Emerging research points to their potential in metabolic regulation and other therapeutic areas.

A significant area of investigation for pyrrole derivatives is their activity as cholesterol absorption inhibitors. nih.gov Several studies have focused on synthesizing and evaluating 1H-pyrrole-2,5-dione derivatives for this purpose. nih.govnih.gov In one notable study, a series of these derivatives were tested, leading to the identification of a compound that exhibited stronger in vitro cholesterol absorption inhibitory activity than ezetimibe, a clinically used cholesterol-lowering drug. nih.gov This particular compound was also found to inhibit the accumulation of lipids in macrophages. nih.gov The mechanism of these compounds is believed to involve targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for cholesterol absorption. nih.gov

| Compound Class | Biological Effect | Key Finding |

|---|---|---|

| 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption Inhibition | One derivative (compound 20) showed stronger in vitro activity than ezetimibe. nih.gov |

| 1H-pyrrole-2,5-dione derivatives | Inhibition of Macrophage Lipid Accumulation | Suppressed the formation of foam cells. nih.gov |

| 2-azetidinone and 1H-pyrrole-2,5-dione derivatives | Regulation of Lipid Metabolism | An analogue (9e) reduced total cholesterol, LDL-C, and triglycerides in an in vivo study. nih.gov |

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Recent research has identified pyrrole derivatives as potential tyrosinase inhibitors. nih.gov A study involving two series of synthesized 2-cyanopyrrole derivatives found that most exhibited effective inhibitory activities against mushroom tyrosinase. nih.gov One compound in particular, designated A12, demonstrated exceptionally potent inhibition with a half-maximal inhibitory concentration (IC50) of 0.97 μM. nih.gov This was approximately 30 times stronger than the reference inhibitor, kojic acid (IC50 = 28.72 μM). nih.gov Further analysis revealed that this compound acts as a reversible and mixed-type inhibitor. nih.gov

| Compound | Tyrosinase Inhibitory Activity (IC50 in μM) | Reference Compound (Kojic Acid) IC50 (μM) |

|---|---|---|

| 2-Cyanopyrrole Derivative (A12) | 0.97 | 28.72 |

| Data sourced from a study on 2-cyanopyrrole derivatives as tyrosinase inhibitors. nih.gov |

The properties of certain pyrrole derivatives suggest they may have therapeutic applications in vascular diseases like atherosclerosis. The ability of some 1H-pyrrole-2,5-dione derivatives to inhibit cholesterol absorption and prevent the formation of macrophage-derived foam cells is directly relevant, as foam cell accumulation is a hallmark of atherosclerotic plaque development. nih.gov By reducing lipid accumulation and the associated inflammatory responses in the arterial wall, these compounds could help mitigate the progression of atherosclerosis. nih.gov

Furthermore, research has indicated that small molecules containing a 1H-pyrrole-2,5-dione core could enhance therapies using mesenchymal stem cells (MSCs) for vascular diseases. One study highlighted that a derivative could induce the differentiation of MSCs into endothelial cells, which is a critical step for repairing damaged blood vessels and preventing neointima formation after vascular injury.

Anti-hyperglycemic Activity

Pyrrole derivatives have emerged as a promising class of compounds for the management of hyperglycemia. nih.govresearchgate.net The well-known anti-diabetic drug Glimepiride, a sulfonylurea, notably contains a pyrrole moiety in its structure. nih.gov Research into other pyrrole-based compounds has revealed significant anti-hyperglycemic potential.

A study investigating a series of pyrrole and pyrrolopyrimidine derivatives identified several compounds with promising anti-hyperglycemic activity, comparable to the standard drug Glimepiride. researchgate.netnih.gov Among the tested compounds, those featuring a dichlorophenyl group, such as 2-Amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives, were synthesized and evaluated. nih.gov The in vivo studies in animal models demonstrated a significant reduction in blood glucose levels.

The anti-hyperglycemic effect of certain pyrrolopyrimidine derivatives was evaluated in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. The percentage decrease in blood glucose levels for selected compounds is presented in the table below.

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) | Reference |

|---|---|---|---|

| Spiro-pyrano derivative (IIIb) | 22.48 | nih.gov | |

| Spiro-pyrazolo derivative (Va) | 25.92 | nih.gov | |

| Glimepiride (Amaryl) | 4 | - | researchgate.netnih.gov |

The findings indicate that the presence of a dichlorophenyl substituent on the pyrrole ring system can contribute to potent anti-hyperglycemic effects, making these derivatives interesting candidates for further development in the treatment of diabetes mellitus. nih.gov The mechanism of action is thought to be related to the inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV), which leads to improved glucose control. nih.gov

Insecticidal Activity

The insecticidal properties of pyrrole derivatives have been extensively studied, with several compounds demonstrating significant efficacy against a range of agricultural and public health pests. researchgate.net The introduction of a dichlorophenyl group into the pyrrole structure has been shown to enhance insecticidal activity.

Research has focused on the synthesis and toxicological evaluation of various pyrrole derivatives against the cotton leafworm, Spodoptera littoralis, a major agricultural pest. semanticscholar.orgscienceopen.comresearchgate.netnih.gov In these studies, compounds featuring a dichlorophenyl moiety exhibited notable insecticidal effects. The toxicity of these compounds is often quantified by the median lethal concentration (LC50), which represents the concentration required to kill 50% of the test population.

The table below summarizes the LC50 values for several dichlorophenyl-containing pyrrole derivatives against the 2nd and 4th instar larvae of S. littoralis.

| Compound | Target Pest | Larval Instar | LC50 (ppm) | Reference |

|---|---|---|---|---|

| Compound b2 | Spodoptera littoralis | 2nd | 46.35 | semanticscholar.orgnih.govacs.org |

| Compound b2 | Spodoptera littoralis | 4th | 148.56 | semanticscholar.org |

| Compound b5 | Spodoptera littoralis | 2nd | 26.63 | semanticscholar.orgnih.govacs.org |

| Compound b5 | Spodoptera littoralis | 4th | 145.90 | semanticscholar.org |

| Lufenuron (Standard) | Spodoptera littoralis | 2nd | 17.01 | semanticscholar.orgnih.govacs.org |

| Lufenuron (Standard) | Spodoptera littoralis | 4th | 103.12 | semanticscholar.org |

The results indicate that certain dichlorophenyl-pyrrole derivatives, such as compound b2, exhibit significant toxicity to S. littoralis larvae. semanticscholar.org The presence of the dichlorophenyl group is suggested to contribute to this enhanced insecticidal activity. semanticscholar.org Further studies on related pyrrolone derivatives have also shown potent larvicidal effects against Culex pipiens, the common house mosquito, with some compounds showing efficacy comparable to or greater than the commercial pyrrole insecticide, chlorfenapyr. researchgate.netd-nb.info These findings highlight the potential of this compound and its derivatives as lead structures for the development of new and effective insecticidal agents.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substitution Patterns on Biological Activity

The nature, position, and orientation of substituents on a core scaffold can dramatically influence its interaction with biological targets. For 2-arylpyrrole derivatives, the substitution pattern on both the pyrrole (B145914) and phenyl rings is a key determinant of activity.

The presence and positioning of chlorine atoms on the phenyl ring of 2-phenylpyrrole derivatives can significantly impact their biological activity. While direct studies on the 2,5-dichloro substitution are not extensively documented, research on other dichlorophenyl-containing heterocyclic compounds can offer valuable insights. For instance, in a series of pyrrole-based chalcones, a 2,5-dichloro substituted derivative showed notable anticandidal activity against Candida krusei nih.gov. This suggests that the 2,5-dichloro substitution pattern can be favorable for certain biological activities.

Table 1: Inferred Importance of Dichlorophenyl Substitution on Biological Activity of Pyrrole Analogs

| Substitution Pattern | Potential Impact on Biological Activity | Rationale based on Analogous Compounds |

|---|---|---|

| 2,5-Dichlorophenyl | May enhance antifungal or other biological activities. | A 2,5-dichlorophenyl-containing furan-pyrrole chalcone (B49325) exhibited potent antifungal activity. nih.gov |

The biological activity of 2-(2,5-Dichlorophenyl)pyrrole can be further modulated by the introduction of other substituents on both the pyrrole and phenyl rings.

On the pyrrole ring, substituents at the nitrogen atom (N1), as well as at positions 3, 4, and 5, can have a profound effect. For example, in a series of insecticidal 2-benzylpyrroles, N-alkylation was found to be crucial for both insecticidal and acaricidal activity nih.gov. Similarly, the presence of a trifluoromethyl group at the 5-position and a carbonitrile group at the 3-position of the pyrrole ring is a common feature in certain insecticidal and nematicidal compounds google.com.

Table 2: General Influence of Substituents on the Activity of 2-Arylpyrrole Derivatives

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

|---|---|---|

| Pyrrole N1 | Alkyl, Ethoxymethyl | Can introduce or enhance insecticidal and acaricidal activities. nih.gov |

| Pyrrole C3 | Carbonitrile | Often associated with potent insecticidal properties. google.comnih.gov |

| Pyrrole C4 | Various | Substitution can modulate activity depending on the target. |

| Pyrrole C5 | Trifluoromethyl, Phenyl | Can be critical for potent biological activity. nih.govgoogle.comnih.gov |

For chiral molecules, the three-dimensional arrangement of atoms is a critical factor in determining biological activity. Many biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers of a chiral drug. While there is no specific information on the stereochemistry of this compound derivatives in the reviewed literature, it is a fundamental principle in medicinal chemistry that enantiomers can exhibit different pharmacological and toxicological profiles.

Should chiral centers be introduced into the this compound scaffold, for instance through substitution on the pyrrole ring or on an N-alkyl chain, it would be imperative to separate and evaluate the individual enantiomers. The synthesis of enantiomerically pure compounds, often achieved through asymmetric synthesis or chiral resolution, is a key step in the development of many modern therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of this compound analogs would typically involve the following steps:

Data Set Preparation: A series of analogs with varying substituents would be synthesized and their biological activity measured.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound is not available, studies on other pyrrole derivatives have demonstrated the utility of this approach. For example, QSAR models have been developed for pyrrole derivatives as COX-1 and COX-2 inhibitors, highlighting the importance of steric, electrostatic, and hydrophobic fields in determining their activity nih.gov. Similarly, 3D-QSAR models for trifluoromethyl pyridine (B92270) derivatives have shown that electron-withdrawing groups with appropriate bulk at certain positions of a benzene (B151609) ring can enhance insecticidal activity nih.gov.

Ligand Design Principles for Enhanced Efficacy and Selectivity

The rational design of new ligands with improved efficacy and selectivity is a cornerstone of modern drug discovery. This can be approached through two main strategies: structure-based ligand design and ligand-based ligand design.

Structure-Based Ligand Design: If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), it can be used to design ligands that fit snugly into the binding site and make favorable interactions. Molecular docking simulations can be used to predict the binding mode and affinity of designed compounds, guiding the selection of candidates for synthesis.

Ligand-Based Ligand Design: In the absence of a target structure, the design of new ligands is based on the knowledge of existing active compounds. Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore model can then be used to search for new scaffolds that present the same features.

For this compound, these principles could be applied to optimize its properties. For example, if a specific target enzyme is identified, its structure could be used to guide modifications of the pyrrole scaffold to enhance binding affinity and selectivity over other enzymes. Alternatively, if a series of active analogs is discovered, a pharmacophore model could be developed to guide the design of novel derivatives with improved properties.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Identification of Binding Sites and Key Residues

Analysis of docking results usually identifies the specific binding pocket on a target protein and the key amino acid residues that form crucial interactions with the ligand. Without specific docking studies for 2-(2,5-Dichlorophenyl)pyrrole, it is not possible to identify which protein binding sites it might favor or the key residues involved in such hypothetical interactions.

Analysis of Binding Affinities and Conformational Changes

Molecular docking simulations provide scoring functions to estimate the binding affinity (often expressed as binding energy in kcal/mol) of a ligand for a target. These studies can also predict any conformational changes in the ligand or the receptor upon binding. As no dedicated studies on this compound are available, data on its binding affinities and any induced conformational changes remain undetermined.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to investigate the electronic structure and properties of molecules. These methods are foundational for understanding molecular stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis

DFT calculations are often employed to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial for describing a molecule's chemical reactivity and kinetic stability. For instance, a study on a complex benzochromene derivative containing a 2,5-dichlorophenyl group reported a HOMO energy of -5.947 eV and a LUMO energy of -2.389 eV, but these values are characteristic of the entire large molecule, not the isolated this compound fragment. mdpi.com No literature was found that specifically calculates or discusses the electronic structure of this compound.

Conformational Analysis and Stability

Theoretical calculations are used to determine the most stable three-dimensional arrangement (conformation) of a molecule by calculating the potential energy at different geometries. This involves analyzing bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the preferred rotational angle between the pyrrole (B145914) and the dichlorophenyl rings. Despite the utility of these methods, no specific conformational analysis or stability studies for this compound using DFT or ab initio calculations have been reported in the searched scientific literature.

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, offering a valuable complement to experimental data. mdpi.comnih.gov These predictions can aid in structural elucidation and understanding the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts are influenced by the electron-withdrawing effects of the dichlorophenyl ring and the electronic nature of the pyrrole ring.

¹H NMR: Protons on the pyrrole ring are expected to appear in the aromatic region, with their exact shifts influenced by the relative orientation of the two rings. ipb.pt The protons on the dichlorophenyl ring will also resonate in the aromatic region, with their chemical shifts and splitting patterns determined by their positions relative to the chlorine atoms and the pyrrole substituent. The NH proton of the pyrrole ring typically appears as a broad singlet at a downfield shift. nih.gov

A comparison between theoretically calculated and experimental NMR data for similar compounds shows a high degree of correlation, often with R² values exceeding 0.99, validating the accuracy of the predictive models. nih.gov

Vibrational (Infrared and Raman) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound, which correspond to peaks in its IR and Raman spectra. Key predicted vibrations would include:

N-H stretching of the pyrrole ring.

C-H stretching modes for both aromatic rings.

C=C and C-N stretching vibrations within the rings.

Characteristic C-Cl stretching and bending modes associated with the dichlorophenyl group.

Computational studies on similar heterocyclic molecules have demonstrated that methods like B3LYP with appropriate basis sets (e.g., cc-pVTZ) can accurately reproduce experimental vibrational spectra. globalresearchonline.net

Electronic (UV-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and the corresponding UV-Visible absorption spectrum. nih.gov For this compound, π→π* transitions are expected to be the most significant. The wavelength of maximum absorption (λ_max) is influenced by the conjugation between the phenyl and pyrrole rings. The planarity between the rings affects the extent of π-system overlap, thereby influencing the absorption energy.

The following table presents a hypothetical prediction of spectroscopic data for this compound based on computational models and data from analogous compounds.

| Parameter | Predicted Value | Notes |

| ¹H NMR (δ, ppm) | ||

| Pyrrole NH | ~10-12 | Broad singlet, solvent dependent. |

| Aromatic CH | 6.5 - 8.0 | Complex multiplet region for both rings. |

| ¹³C NMR (δ, ppm) | ||

| Aromatic C-Cl | 128 - 135 | |

| Aromatic C-H/C-C | 110 - 140 | |

| IR (cm⁻¹) | ||

| N-H Stretch | ~3400 | |

| C-H Aromatic Stretch | 3050 - 3150 | |

| C=C Aromatic Stretch | 1400 - 1600 | |

| C-Cl Stretch | 700 - 850 | |

| UV-Vis (λ_max, nm) | ~250-290 | Predicted π→π* transition. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, intermolecular interactions, and thermodynamic properties of molecular systems. rsc.org

For this compound, MD simulations could be employed to investigate several aspects:

Conformational Analysis: The simulation can explore the rotational barrier around the single bond connecting the phenyl and pyrrole rings. This would reveal the most stable conformations (e.g., the dihedral angle between the rings) in different environments, such as in a vacuum or in a solvent.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can predict its solvation free energy and analyze the structure of the solvent shell around it.

Aggregation Behavior: In simulations with multiple molecules of this compound, it is possible to observe and quantify its tendency to self-aggregate. chemrxiv.org This is driven by intermolecular forces, such as π-π stacking between the aromatic rings. Understanding aggregation is crucial for predicting material properties like crystallinity and solubility. rsc.org

Membrane Permeability: MD simulations are a powerful tool for predicting how a molecule interacts with and permeates a lipid bilayer, which serves as a model for a cell membrane. mdpi.com By calculating the potential of mean force (PMF), or the free energy profile, for moving the molecule across the membrane, one can estimate its passive permeability. mdpi.com This is a critical parameter in drug development.

Studies on related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have used MD simulations to successfully model their interaction with membranes and understand how factors like clustering can influence cytotoxicity. mdpi.com

In Silico ADMET Prediction and Drug-likeness Assessment

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's viability. iipseries.org Several computational models are used to predict these properties based on the molecule's structure.

Drug-likeness Assessment: This is often evaluated using rules like Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates several rules related to molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors. researchgate.net For this compound, its relatively simple structure suggests it would likely comply with these rules.

ADMET Properties:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted. The lipophilic nature of the dichlorophenyl group would suggest moderate to good passive absorption. frontiersin.org

Distribution: Key predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High lipophilicity often correlates with high plasma protein binding and an increased likelihood of crossing the BBB.

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. The aromatic rings are potential sites for oxidative metabolism by enzymes like CYP2D6 or CYP3A4. The models can also predict whether the compound is likely to inhibit these enzymes, which is important for assessing potential drug-drug interactions. frontiersin.org

Excretion: Predictions can estimate properties like total clearance.

Toxicity: Various toxicity endpoints can be predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

The table below provides a representative in silico ADMET profile for this compound, generated based on its structure and common predictive models.

| Property | Parameter | Predicted Value/Classification | Significance |

| Physicochemical | Molecular Weight | 228.08 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | ~4.5 | High lipophilicity; Complies with Lipinski's Rule (<5) | |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (<5) | |

| H-Bond Acceptors | 0 | Complies with Lipinski's Rule (<10) | |

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | High | Indicates good membrane permeability. | |

| P-glycoprotein Substrate | No | Low probability of being actively effluxed from cells. nih.gov | |

| Distribution | BBB Permeant | Yes | May cross the blood-brain barrier due to lipophilicity. |

| Plasma Protein Binding | >90% | High binding expected, affecting free drug concentration. | |

| Metabolism | CYP2D6 Inhibitor | Yes (Potential) | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No (Potential) | ||

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |

| Hepatotoxicity | Yes (Potential) | Aromatic amines and halogenated rings can pose a risk. |

Quantum Chemical Analysis of Intermolecular Interactions

Quantum chemical methods are essential for accurately describing the nature and strength of non-covalent interactions that govern how molecules recognize each other and assemble into larger structures. gatech.edu For this compound, these analyses can elucidate the forces driving its crystal packing and its potential binding to biological targets.

Key intermolecular interactions involving this compound that can be analyzed include:

Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor. In a crystal structure or when interacting with a biological receptor, it could form N-H···X bonds, where X is an electronegative atom like oxygen or nitrogen.

π-π Stacking: The two aromatic rings (pyrrole and dichlorophenyl) can interact with other π-systems through stacking interactions. The strength and geometry (e.g., parallel-displaced or T-shaped) of these interactions can be calculated. These are fundamental forces in the formation of molecular aggregates.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. This type of interaction is increasingly recognized as a significant force in crystal engineering and drug design.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions. nih.gov QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, and the electron density at these points provides a measure of interaction strength. elifesciences.orgnih.gov By calculating the interaction energies between molecular dimers or clusters, these methods provide a quantitative understanding of the forces that would hold molecules of this compound together.

Derivatives and Analog Development

Design and Synthesis of Novel Pyrrole (B145914) Derivatives based on 2-(2,5-Dichlorophenyl)pyrrole Scaffold

The design of novel derivatives based on the this compound scaffold focuses on exploring the structure-activity relationships (SAR) by introducing various functional groups at different positions of the pyrrole and dichlorophenyl rings. The synthesis of such derivatives often adapts well-established methods for pyrrole formation, such as the Paal-Knorr, Hantzsch, or Knorr pyrrole syntheses, which are versatile for creating substituted pyrroles. researchgate.netwikipedia.org

The Paal-Knorr synthesis, for instance, involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.net To generate derivatives of the this compound scaffold, a suitably substituted 1,4-dicarbonyl precursor would be required. Modifications can be planned to introduce substituents at the C3, C4, and C5 positions of the pyrrole ring, as well as on the nitrogen atom (N1).

Another key strategy is the modification of a pre-formed pyrrole ring. For example, electrophilic substitution reactions can introduce functional groups onto the pyrrole ring, although the regioselectivity of such reactions would be influenced by the existing 2-(2,5-dichlorophenyl) substituent. Research into the synthesis of various substituted pyrroles has demonstrated the feasibility of creating a diverse library of compounds by reacting different primary amines with 1,4-diketones. researchgate.net For instance, the reaction of hexane-2,5-dione with various amines (phenyl, pyridyl, alkyl) yields N-substituted 2,5-dimethylpyrroles in high yields. researchgate.netalliedacademies.org This approach could be conceptually adapted to synthesize N-substituted analogs of this compound.

Recent multi-component reactions, sometimes facilitated by nanocatalysts, have also emerged as efficient methods for synthesizing highly functionalized pyrrole derivatives. frontiersin.org These one-pot syntheses allow for the combination of multiple starting materials to quickly build molecular complexity, which can be a powerful tool for generating a library of derivatives based on the this compound core.

Table 1: Synthetic Strategies for Pyrrole Derivative Synthesis

| Synthesis Method | Description | Key Reactants | Potential Application for Scaffold |

|---|---|---|---|

| Paal-Knorr Synthesis | Cyclocondensation reaction to form a pyrrole ring. researchgate.netalliedacademies.org | 1,4-dicarbonyl compound and a primary amine/ammonia. researchgate.net | Synthesis of N-substituted or C-substituted analogs by using appropriate precursors. |

| Hantzsch Synthesis | Reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. wikipedia.org | β-ketoester, α-haloketone, ammonia/primary amine. wikipedia.org | Generation of polysubstituted pyrrole derivatives. |

| Knorr Synthesis | Reaction of an α-amino ketone with a compound containing an activated methylene group. wikipedia.org | α-amino ketone, activated methylene compound. wikipedia.org | A versatile method for producing a variety of substituted pyrroles. |

| Multi-component Reactions | One-pot reactions involving three or more starting materials to form a complex product. frontiersin.org | Varies (e.g., amine, dicarbonyl compound, aldehyde). | Rapid generation of a diverse library of highly functionalized derivatives. |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism and scaffold hopping are key strategies in medicinal chemistry for lead optimization and the discovery of novel chemotypes. nih.govnih.gov These approaches involve replacing a part of a molecule with another group (a bioisostere) or replacing the core molecular framework (the scaffold) entirely, while aiming to retain or improve biological activity and other drug-like properties. nih.govresearchgate.net

For the this compound scaffold, bioisosteric replacements could be applied to several parts of the molecule:

Dichlorophenyl Ring: The 2,5-dichloro substitution pattern is critical for the molecule's properties. However, this ring could be replaced with other halogenated phenyl rings (e.g., 2,4-dichlorophenyl, 3,4-dichlorophenyl) or with different aromatic or heteroaromatic rings such as pyridine (B92270), thiophene, or furan. mdpi.comnih.gov For example, replacing an α,β-unsaturated ketone moiety with a pyridine ring was used in a scaffold hopping strategy to create more stable compounds. mdpi.com This type of modification can alter electronic properties, lipophilicity, and metabolic stability.

Pyrrole Ring: The pyrrole core itself can be replaced by other five-membered heterocycles like pyrazole, thiazole, or isoxazole. nih.gov This constitutes a more significant "scaffold hop" and can lead to compounds with entirely new intellectual property space and potentially different biological profiles. The choice of replacement is often guided by the desire to mimic the spatial arrangement and electronic characteristics of the original pyrrole ring. chimia.ch

Chlorine Atoms: The chlorine substituents could be replaced with other groups of similar size and electronic nature, such as a trifluoromethyl (CF₃) group or a methyl (CH₃) group, to fine-tune the compound's properties. Fluorine is also a common bioisostere for hydrogen. nih.gov

Scaffold hopping can be classified into different levels of structural change, from minor modifications like swapping a carbon for a nitrogen atom in a ring, to more drastic changes like ring opening or closure. nih.gov The goal is to access new chemical space while preserving the key pharmacophoric features necessary for biological activity. nih.govchimia.ch

Table 2: Potential Bioisosteric Replacements and Scaffold Hops

| Original Moiety | Potential Replacement(s) | Rationale |

|---|---|---|

| 2,5-Dichlorophenyl | 2,4-Dichlorophenyl, Pyridyl, Thienyl, Furyl | Modulate electronic properties, solubility, and metabolic pathways. mdpi.commdpi.com |

| Pyrrole Ring | Pyrazole, Thiazole, Isoxazole, Furan | Alter core structure, explore new chemical space, improve pharmacokinetic properties. nih.gov |

Hybrid Compounds Integrating Pyrrole with Other Bioactive Moieties

Based on the this compound scaffold, hybrid compounds can be designed by attaching other known bioactive heterocycles. For instance, combining a pyrrole core with a thiazole moiety has been explored to generate new agents. nih.gov Thiazole and its derivatives are known to possess a broad spectrum of biological activities. Similarly, pyrazoline-thiazole hybrids have been synthesized and investigated. nih.govacs.org

The design of such hybrids would involve synthesizing derivatives of this compound that bear a suitable functional group (e.g., an amine, carboxylic acid, or halide) allowing for linkage to another bioactive molecule. For example, a derivative could be coupled with a thiazole, pyrazoline, or pyridine-containing fragment. nih.govmdpi.com This approach leverages the established biological relevance of each component to create a novel molecular architecture with potentially enhanced or unique properties.

Table 3: Examples of Bioactive Moieties for Hybridization with a Pyrrole Core

| Bioactive Moiety | Combined Biological Rationale | Example of Hybrid Class |

|---|---|---|

| Thiazole | Combining the known activities of both pyrrole and thiazole heterocycles. nih.gov | Pyrrole-Thiazole Hybrids nih.gov |

| Pyrazoline | Integrating two five-membered nitrogen-containing heterocycles with diverse biological profiles. nih.govacs.org | Pyrrole-Pyrazoline Conjugates |

| Pyridine | Linking the pyrrole scaffold to a six-membered heteroaromatic ring common in pharmaceuticals. mdpi.com | Pyrrole-Pyridine Hybrids mdpi.com |

| Benzimidazole (B57391) | Fusing the pyrrole structure with another privileged heterocyclic scaffold. nih.gov | Pyrrole-Benzimidazole Conjugates |

Advanced Research Perspectives

Targeted Drug Delivery Systems for Pyrrole (B145914) Derivatives

The efficacy of a therapeutic agent is intrinsically linked to its ability to reach the desired site of action with minimal off-target effects. Targeted drug delivery (TDD) systems aim to solve this challenge by enhancing the concentration of a drug at diseased sites. nih.govmdpi.com For pyrrole derivatives like 2-(2,5-Dichlorophenyl)pyrrole, nanotechnology-based platforms offer promising avenues for targeted delivery.

Nanoparticles, composed of natural or synthetic polymers, can act as carriers to improve the bioavailability and biodistribution of therapeutic agents. mdpi.com These systems can protect the encapsulated drug from degradation and control its release. mdpi.com A molecule such as this compound could be encapsulated within these nanoparticles, which can be engineered for either passive or active targeting.

Passive Targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature.

Active Targeting involves modifying the surface of the nanocarrier with specific ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. mdpi.com This ligand-receptor interaction facilitates cellular uptake and ensures site-specific drug delivery. nih.gov For instance, a delivery system for a pyrrole-based compound could be functionalized with ligands that target receptors commonly overexpressed in breast cancer or colon cancer cells. nih.govresearchgate.net

Furthermore, "smart" drug delivery systems that respond to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes, represent a sophisticated approach. researchgate.netnih.gov These systems can trigger the release of the pyrrole compound precisely at the target site, maximizing its therapeutic effect.

Combination Therapies involving Pyrrole-Based Compounds

The complexity of diseases like cancer often necessitates therapeutic strategies that target multiple biological pathways simultaneously. Combination therapy, the use of two or more drugs, is a standard approach to improve efficacy, overcome drug resistance, and reduce toxicity. nih.govnih.gov Pyrrole-based compounds, including scaffolds like this compound, are valuable candidates for inclusion in such regimens due to their diverse biological activities. nih.govresearchgate.net

One established strategy is to combine a cytotoxic agent with a compound that resensitizes resistant cells. For example, some pyrrole-based chalcones have been investigated as inhibitors of cytochrome P450 enzymes, which are involved in the metabolism and subsequent resistance to chemotherapy drugs like cisplatin. nih.gov A compound like this compound, if found to have cytotoxic properties, could potentially be co-administered with such an inhibitor to enhance its anticancer effect.

Another approach involves targeting different hallmarks of cancer. A pyrrole derivative with anti-proliferative activity could be combined with an anti-angiogenic agent, which inhibits the formation of new blood vessels that supply tumors. Sunitinib, an approved anticancer drug, notably contains a pyrrole ring and functions by targeting multiple receptor tyrosine kinases, including those involved in angiogenesis. nih.gov

The table below illustrates hypothetical combination strategies that could involve a pyrrole derivative.

| Therapeutic Agent A (Pyrrole-Based) | Therapeutic Agent B | Rationale for Combination | Potential Disease Target |

| This compound (as a hypothetical cytotoxic agent) | A P-glycoprotein Inhibitor | Overcoming multidrug resistance by blocking drug efflux pumps. | Drug-Resistant Cancers |

| This compound (as a hypothetical tubulin polymerization inhibitor) | A Kinase Inhibitor (e.g., targeting VEGFR) | Simultaneously targeting cell division and tumor blood supply. nih.govacs.org | Solid Tumors (e.g., Colon, Breast) |

| This compound (as a hypothetical pro-apoptotic agent) | An Immunotherapy Agent (e.g., Checkpoint Inhibitor) | Enhancing tumor cell killing and stimulating an anti-tumor immune response. | Melanoma, Lung Cancer |

Future Directions in Pyrrole-Based Medicinal Chemistry

The field of medicinal chemistry is continuously evolving, with new synthetic methods and a deeper understanding of biological targets paving the way for novel therapeutics. mdpi.com The future development of this compound and related analogs will likely be shaped by several key research trends.

Development of Novel Synthetic Methodologies: The ability to efficiently synthesize a wide variety of substituted pyrroles is crucial for exploring structure-activity relationships (SAR). scitechnol.com Modern synthetic approaches, including multi-component reactions and catalyst-driven processes, allow chemists to create libraries of pyrrole derivatives with diverse substitution patterns. alliedacademies.orguctm.edu Future work will likely focus on developing more efficient and environmentally friendly ("green") syntheses to access novel analogs of this compound for biological screening. alliedacademies.org

Target-Specific Drug Design: A significant trend in drug discovery is the move towards designing compounds that act on specific, well-defined biological targets. nih.goveurekaselect.com Pyrrole derivatives have been successfully developed as inhibitors of various enzymes, including protein kinases and cyclooxygenases (COXs). nih.govnih.gov Future research on this compound would involve computational modeling (in silico studies) to predict its binding to specific protein targets, followed by chemical synthesis and biological assays to validate these predictions. Identifying a specific molecular target is a critical step in developing more effective and less toxic medicines. nih.gov

Exploration of New Therapeutic Areas: While much research on pyrroles focuses on cancer, their structural versatility makes them suitable for development against a wide range of diseases. researchgate.net There is growing interest in pyrrole derivatives as antibacterial, antiviral, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net Future investigations could explore the potential of this compound and its derivatives in these other therapeutic areas, potentially leading to the discovery of new lead compounds for treating infectious diseases or chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(2,5-Dichlorophenyl)pyrrole, and how can reaction conditions be optimized?

- Answer : The Paal-Knorr synthesis is a primary method for pyrrole derivatives, involving cyclocondensation of 1,4-diketones with amines or ammonia. For this compound, substituting the diketone with a dichlorophenyl-substituted precursor (e.g., 2,5-dichloroacetophenone derivatives) can yield the target compound. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) improves reaction efficiency and reduces side products compared to conventional heating . Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios (1:1.2 ketone:amine) are critical for achieving >80% yield. Thin-layer chromatography (TLC) and H NMR should monitor intermediate formation .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

- Answer :

- H NMR : Aromatic protons on the dichlorophenyl ring appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz), while pyrrole protons resonate as a singlet (δ 6.5–6.8 ppm) due to symmetry .

- C NMR : The pyrrole carbons show peaks at δ 115–120 ppm, and the dichlorophenyl carbons appear at δ 125–135 ppm. Chlorine substituents induce deshielding in adjacent carbons .

- FTIR : Stretching vibrations for C-Cl bonds appear at 600–750 cm, and N-H (pyrrole) at ~3400 cm. Absence of carbonyl peaks (1700 cm) confirms successful cyclization .

Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?

- Answer : The electron-rich pyrrole ring undergoes electrophilic substitution (e.g., nitration, sulfonation) preferentially at the β-positions. However, the electron-withdrawing chlorine substituents on the phenyl ring reduce overall reactivity. For example, nitration with HNO/HSO at 0–5°C yields mono-nitro derivatives at the pyrrole’s 3- and 4-positions. Regioselectivity can be confirmed via NOE (nuclear Overhauser effect) experiments .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) reveal the HOMO-LUMO gap (~4.5 eV), indicating moderate electron mobility. Chlorine atoms increase the compound’s electrophilicity, enhancing interactions with biological targets like enzyme active sites. Docking studies (AutoDock Vina) show binding affinities (−8.5 to −9.2 kcal/mol) for kinases and cytochrome P450 enzymes, suggesting potential as a pharmacophore .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., solvent polarity, cell line variability). Standardization using MIC (minimum inhibitory concentration) assays in triplicate and cytotoxicity profiling (MTT assay) against HEK-293 controls can validate results. Meta-analysis of SAR (structure-activity relationship) data highlights the importance of the dichlorophenyl group’s para-substituents in enhancing lipophilicity and membrane permeability .

Q. How can kinetic studies (e.g., in-situ FTIR) optimize the synthesis of this compound derivatives?

- Answer : In-situ FTIR monitors intermediates during Paal-Knorr reactions. For example, the disappearance of the diketone carbonyl peak (1700 cm) and emergence of enamine intermediates (1630 cm) indicate reaction progress. Rate constants (k = 0.015 min, k = 0.008 min) derived from kinetic models guide temperature adjustments (e.g., 60°C → 80°C) to accelerate slow steps .

Q. What role does this compound play in materials science, particularly in organic electronics?

- Answer : The compound’s conjugated π-system and chlorine-induced dipole moments make it a candidate for organic semiconductors. Doping with iodine enhances conductivity (10 S/cm). In OLEDs, its electroluminescence at 450–500 nm (blue-green) is tunable via substituent modification. Device optimization requires spin-coating thin films (50–100 nm) under inert conditions .

Methodological Considerations

- Synthetic Challenges : Chlorine’s steric and electronic effects may hinder cyclization; use of Lewis acids (e.g., ZnCl) can mitigate this .

- Analytical Pitfalls : Overlapping NMR signals (e.g., pyrrole vs. aromatic protons) necessitate 2D techniques like COSY or HSQC .

- Computational Validation : Compare DFT-predicted IR spectra with experimental data to confirm intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.